

2-bromopentan-3-one CAS number and identifiers

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Compound of Interest

Compound Name: 2-Bromopentan-3-one

Cat. No.: B1268175

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Technical Guide: 2-Bromopentan-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-bromopentan-3-one**, a versatile α -haloketone utilized as a key building block in organic synthesis. This document details its chemical identifiers, experimental protocols for its synthesis, and its chemical reactivity, presented in a format tailored for chemical research and development.

Core Identifiers and Properties

2-Bromopentan-3-one is a halogenated ketone with the following key identifiers and properties, summarized for easy reference.

Identifier	Value	Reference
CAS Number	815-52-1	[1][2]
Molecular Formula	C ₅ H ₉ BrO	[1][3]
Molecular Weight	165.03 g/mol	[2][3]
IUPAC Name	2-bromopentan-3-one	
PubChem CID	545092	
InChI	InChI=1S/C5H9BrO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3	
InChIKey	VUDTYIUNUSPULX-UHFFFAOYSA-N	[4]
SMILES	CCC(=O)C(C)Br	[2]
Synonyms	2-Bromo-3-pentanone, α -Bromodiethyl ketone	

Synthesis of 2-Bromopentan-3-one

The primary route for the synthesis of **2-bromopentan-3-one** is the α -bromination of its parent ketone, 3-pentanone. This reaction can be achieved under acidic conditions.

Experimental Protocol: Acid-Catalyzed α -Bromination

The following protocol is based on a method for the synthesis of α -bromo ketones using hydrobromic acid and hydrogen peroxide as the bromine source in situ.

Materials:

- 3-pentanone (0.5 mol, 43 g)
- 48% Hydrobromic acid (0.5 mol, 84.4 g)
- 30% Hydrogen peroxide solution (0.5 mol, 57 g)

- Water (40 mL)
- Four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and two dropping funnels.
- Anhydrous magnesium sulfate
- Distillation apparatus

Procedure:

- To the four-necked flask, add 3-pentanone (43 g, 0.5 mol) and water (40 mL).
- Charge one dropping funnel with 48% hydrobromic acid (84.4 g, 0.5 mol) and the second dropping funnel with 30% hydrogen peroxide (57 g, 0.5 mol).
- While stirring the contents of the flask, add a few drops of hydrobromic acid, followed by a few drops of hydrogen peroxide. The formation of orange-red bromine should be observed.
- Slowly heat the reaction mixture to 55-60°C.
- Continue the dropwise addition of hydrobromic acid and hydrogen peroxide alternately. Ensure that the bromine color from the previous addition has mostly faded before adding the next batch of reagents. The reaction mixture should be maintained at an orange-yellow color.
- After the complete addition of both reagents, continue to stir the reaction mixture for an additional 30 minutes to ensure the reaction goes to completion.
- Cool the reaction mixture and separate the aqueous phase.
- Wash the organic phase with water until it is neutral.
- Dry the organic phase over anhydrous magnesium sulfate.
- The crude product can be purified by distillation to yield pure **2-bromopentan-3-one**.

Chemical Reactivity and Applications

As an α -haloketone, **2-bromopentan-3-one** is a reactive intermediate for various organic transformations. The presence of the bromine atom adjacent to the carbonyl group makes both the α -carbon and the carbonyl carbon electrophilic centers.

Key Reactions:

- **Nucleophilic Substitution:** The bromine atom can be readily displaced by a wide range of nucleophiles in an S_N2 reaction, allowing for the introduction of various functional groups at the α -position. The adjacent carbonyl group enhances the reactivity of the α -carbon towards nucleophilic attack.
- **Favorskii Rearrangement:** In the presence of a strong, non-nucleophilic base, **2-bromopentan-3-one** can undergo a Favorskii rearrangement to form carboxylic acid derivatives.
- **Formation of Oxyallyl Cations:** Treatment with a base can lead to the formation of a 2-oxyallyl cation intermediate, which can then participate in cycloaddition reactions, such as [4+3] cycloadditions with dienes, to form seven-membered rings.
- **Reduction:** The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) to yield 2-bromopentan-3-ol.

Visualized Synthesis Workflow

The following diagram illustrates the workflow for the acid-catalyzed α -bromination of 3-pentanone to produce **2-bromopentan-3-one**.

Caption: Synthesis workflow for **2-bromopentan-3-one**.

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References

- 1. m.youtube.com [m.youtube.com]
- 2. Application of α -bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
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